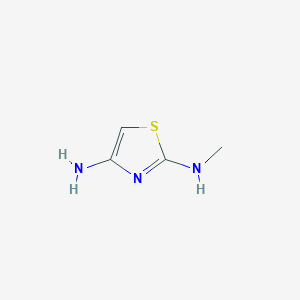

N2-Methylthiazole-2,4-diamine

Descripción

Significance of Thiazole-2,4-diamine (B2776682) Scaffolds in Modern Chemistry

The thiazole (B1198619) ring, a five-membered aromatic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. researchgate.netresearchgate.net Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.govfabad.org.tr The thiazole scaffold is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance. nih.govfabad.org.tr

Within the broader family of thiazole derivatives, the thiazole-2,4-diamine scaffold is of particular interest. This structural motif serves as a versatile building block, or "scaffold," for the synthesis of novel compounds with potential therapeutic applications. researchgate.netnih.gov The presence of two amino groups at the 2 and 4 positions of the thiazole ring provides reactive sites for chemical modifications, allowing chemists to create libraries of diverse molecules. nih.govtandfonline.com These modifications can fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties. fabad.org.tr

Research has demonstrated that derivatives of the thiazole-2,4-diamine scaffold are promising candidates for various therapeutic targets. For instance, they have been investigated for their potential as:

Antimicrobial agents: Showing activity against both Gram-positive and Gram-negative bacteria. nih.govfabad.org.tr

Anticancer agents: Exhibiting inhibitory effects against various cancer cell lines. acs.orgajrcps.comnih.gov

Kinase inhibitors: Specifically, derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs) like CDK2 and CDK9, which are crucial in cell cycle regulation and gene transcription, making them attractive targets for cancer therapy. acs.orgnih.gov

The inherent biological activity and synthetic tractability of the thiazole-2,4-diamine core make it a privileged scaffold in the ongoing quest for new and effective therapeutic agents. researchgate.netnih.gov

Academic Context and Research Trajectory of N2-Methylthiazole-2,4-diamine

The specific compound, this compound, fits into the larger research narrative as a targeted modification of the parent thiazole-2,4-diamine scaffold. The introduction of a methyl group at the N2 position is a strategic design choice aimed at exploring the structure-activity relationships (SAR) of this class of compounds. SAR studies are fundamental in medicinal chemistry, as they seek to understand how specific structural features of a molecule influence its biological activity. researchgate.net

The research trajectory for this compound and its analogs often follows a path from synthesis to biological evaluation. For example, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamines were synthesized and subsequently screened for their in vitro antioxidant properties. researchgate.net This highlights a common approach where a core structure, in this case related to thiazole-2,4-diamine, is systematically modified to assess the impact on a particular biological endpoint.

Furthermore, derivatives incorporating the N2-methylthiazole moiety have been included in broader screening libraries for drug discovery programs. The exploration of such compounds contributes to a growing body of knowledge that helps researchers design future molecules with improved potency and selectivity.

Scope and Objectives of Research on this compound Systems

The primary objective of research involving this compound and its derivatives is to systematically investigate how modifications to this scaffold influence its chemical and biological properties. This encompasses several key areas:

Synthesis and Characterization: Developing efficient and versatile synthetic routes to access this compound and its analogs. researchgate.net This includes the purification and structural elucidation of the synthesized compounds using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: As mentioned, a core objective is to understand how the presence and position of various substituents on the thiazole-2,4-diamine core affect its biological activity. researchgate.net This includes investigating the impact of the N2-methyl group compared to other substituents or an unsubstituted amine.

Exploration of Biological Activities: Screening this compound derivatives against a range of biological targets to identify potential therapeutic applications. This can include assays for antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. nih.govacs.orgajrcps.comnih.gov

Lead Compound Optimization: For derivatives that show promising initial activity, further research is aimed at optimizing their properties to enhance potency, improve selectivity, and ensure favorable pharmacokinetic profiles. acs.org

A summary of representative research findings on related thiazole-2,4-diamine derivatives is presented in the table below.

| Derivative Class | Research Focus | Key Findings |

| N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines | CDK2/9 Inhibition for Cancer Therapy | Compound 20a showed significant inhibition of CDK2 and CDK9, demonstrating broad antitumor efficacy and leading to cell cycle arrest and apoptosis in cancer cells. acs.orgnih.gov |

| 2,4-disubstituted thiazoles | Antimicrobial Activity | Certain derivatives showed potent activity against B. subtilis and S. aureus. nih.gov |

| N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamines | Antioxidant Properties | Some synthesized compounds demonstrated potent in vitro antioxidant activity. researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-N-methyl-1,3-thiazole-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-6-4-7-3(5)2-8-4/h2H,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHBYRXKAZUUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101307608 | |

| Record name | N2-Methyl-2,4-thiazolediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-91-5 | |

| Record name | N2-Methyl-2,4-thiazolediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Methyl-2,4-thiazolediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N2 Methylthiazole 2,4 Diamine and Its Derivatives

Foundational Approaches to Thiazole-2,4-diamine (B2776682) Core Synthesis

The construction of the thiazole-2,4-diamine scaffold relies on several classical and modern organic synthesis reactions. These methods provide a versatile platform for accessing a wide range of substituted thiazole (B1198619) derivatives.

Hantzsch Thiazole Synthesis and its Academic Variations

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely employed methods for the preparation of thiazole derivatives. The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793). chemhelpasap.comijsrst.comwikipedia.org This reaction is highly versatile, allowing for the synthesis of thiazoles with various substituents at positions 2, 4, and 5. nih.gov

The reaction mechanism typically begins with a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com The Hantzsch synthesis is known for its simplicity and generally high yields. chemhelpasap.com

Academic variations of the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and expand the substrate scope. Microwave-assisted Hantzsch synthesis, for instance, has been shown to significantly accelerate the reaction, often leading to higher yields in shorter timeframes compared to conventional heating methods. nih.gov Furthermore, the use of acidic conditions can alter the regioselectivity of the reaction when using N-monosubstituted thioureas, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

| Variation | Key Feature | Advantage | Reference |

| Microwave-assisted | Use of microwave irradiation | Reduced reaction times, often higher yields | nih.gov |

| Acidic Conditions | Alters regioselectivity with N-substituted thioureas | Access to different isomeric products | rsc.org |

| Solvent-free | Reaction conducted without a solvent | Environmentally friendly, simple work-up | organic-chemistry.org |

Cyclization Reactions for Thiazole Ring Formation

Beyond the Hantzsch synthesis, various other cyclization reactions are utilized to construct the thiazole ring. These methods often involve the formation of key C-S and C-N bonds in a concerted or stepwise manner.

One notable approach is the copper-catalyzed cyclization reaction of oximes, anhydrides, and potassium thiocyanate, which provides a mild and efficient route to thiazoles. nih.govorganic-chemistry.org Another strategy involves the domino alkylation-cyclization of substituted propargyl bromides with thiourea derivatives, which can be effectively carried out under microwave irradiation. nih.gov

Three-component cascade cyclization reactions have also emerged as a powerful tool for thiazole synthesis. For example, the reaction of enaminones, cyanamide, and elemental sulfur can afford 2-amino-5-acylthiazoles in good yields. organic-chemistry.org These multi-component reactions are highly atom-economical and allow for the rapid assembly of complex thiazole structures from simple starting materials.

Intramolecular Nucleophilic Substitution Strategies in Thiazole Synthesis

Intramolecular nucleophilic substitution provides another strategic pathway to the thiazole core. This approach typically involves a precursor molecule containing both a nucleophilic sulfur or nitrogen atom and a suitable electrophilic center, which can cyclize to form the thiazole ring.

An example of this strategy is the intramolecular cyclization of N-(2-bromoprop-2-enyl)thioamides. In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom, leading to the formation of the thiazole ring. tandfonline.com This method is particularly useful for the synthesis of specific substituted thiazoles that may be difficult to access through other routes.

Targeted Synthesis of N2-Methylthiazole-2,4-diamine and N-Substituted Analogues

The synthesis of this compound and its N-substituted derivatives often requires multi-step sequences and the use of specific precursors to achieve the desired substitution pattern.

Multi-Step Synthetic Pathways for Thiazole-2,4-diamines

The synthesis of N,N'-diaryl-1,3-thiazole-2,4-diamines has been reported through a three-step process, highlighting the multi-step nature of synthesizing more complex derivatives. nih.gov These pathways often involve the initial construction of a substituted thiazole core, followed by functional group manipulations to introduce the desired amine substituents. For instance, a 2-aminothiazole (B372263) can be synthesized first, and then the amino group can be further functionalized or another amino group can be introduced at the 4-position through a separate series of reactions.

A successful route to 2-aminothiazoles involves the opening of an epoxide with allylmagnesium bromide, followed by a series of transformations to generate an α-bromoketone, which is then condensed with thiourea. nih.gov This multi-step approach allows for the introduction of specific side chains and functionalities onto the thiazole ring.

Utilization of Specific Precursors (e.g., thiourea, α-halo-carbonyl compounds)

The choice of precursors is critical in directing the outcome of the thiazole synthesis. Thiourea and its N-substituted derivatives are fundamental building blocks for introducing the 2-amino group in the thiazole-2,4-diamine scaffold. ijsrst.comwikipedia.orgresearchgate.net The reaction of thiourea with α-halocarbonyl compounds is a cornerstone of the Hantzsch synthesis for producing 2-aminothiazoles. ijsrst.com

α-Halo-carbonyl compounds, such as α-bromoketones and α-chloroesters, serve as the electrophilic component in the Hantzsch synthesis, providing the carbon backbone for the C4 and C5 positions of the thiazole ring. ijsrst.comwikipedia.org The nature of the substituents on the α-halo-carbonyl compound directly influences the substitution pattern at the 4- and 5-positions of the resulting thiazole.

| Precursor | Role in Synthesis | Resulting Moiety | Reference |

| Thiourea | Nucleophilic component | 2-Amino group | ijsrst.comwikipedia.org |

| N-Methylthiourea | Nucleophilic component | N2-Methyl-2-amino group | rsc.org |

| α-Haloketones | Electrophilic component | Provides C4 and C5 of the thiazole ring with a substituent at C4 | ijsrst.comwikipedia.org |

| α-Haloesters | Electrophilic component | Provides C4 and C5 of the thiazole ring with a carboxylate group at C5 | nih.gov |

Advanced Synthetic Methodologies and Building Block Approaches Applicable to Thiazole-2,4-diamines

Modern synthetic approaches to thiazole-2,4-diamines are increasingly reliant on innovative building blocks and powerful catalytic reactions that allow for precise control over the molecular architecture. These methods offer significant advantages in terms of efficiency, selectivity, and the ability to introduce molecular complexity.

Integration of Novel Three-Dimensional Building Blocks (e.g., TIDA Boronates)

The use of three-dimensional building blocks is a burgeoning area in drug discovery, aimed at exploring new regions of chemical space and improving the pharmacological properties of molecules. In the context of thiazole-2,4-diamine synthesis, the integration of such building blocks can lead to novel derivatives with enhanced three-dimensionality.

Tetramethyl N-methyliminodiacetic acid (TIDA) boronates are a class of highly stable and versatile building blocks that are particularly well-suited for automated synthesis and iterative cross-coupling reactions. nih.govorganic-chemistry.org These boronates are more resistant to hydrolysis compared to their MIDA (N-methyliminodiacetic acid) boronate counterparts, a stability attributed to hyperconjugation and steric shielding. organic-chemistry.org This enhanced stability allows for their use under a broader range of reaction conditions, making them ideal for the construction of complex molecules.

While the direct application of TIDA boronates in the synthesis of this compound has not been extensively reported, their utility in the synthesis of other borylated heterocycles, such as thiophenes, suggests their potential applicability. researchgate.net A hypothetical strategy could involve the preparation of a thiazole-based TIDA boronate, which could then undergo Suzuki-Miyaura cross-coupling reactions to introduce a variety of substituents at different positions on the thiazole ring. This approach would allow for the late-stage functionalization of the thiazole-2,4-diamine scaffold, providing access to a diverse library of derivatives.

The general stability and reactivity profile of TIDA boronates are summarized in the table below:

| Feature | Description | Reference |

| Stability | Highly stable to air, moisture, and chromatography. Resistant to hydrolysis under standard cross-coupling conditions. | organic-chemistry.org |

| Reactivity | Participate in Suzuki-Miyaura and other cross-coupling reactions. | nih.gov |

| Applications | Automated synthesis, iterative cross-coupling, synthesis of complex molecules and borylated heterocycles. | organic-chemistry.orgresearchgate.net |

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Chan-Lam)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of carbon-heteroatom bonds, and they are powerful tools for the synthesis and functionalization of this compound and its derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-N bonds. adichemistry.comresearchgate.netresearchgate.net This reaction is particularly useful for the synthesis of N-aryl and N-heteroaryl amines from aryl or heteroaryl halides and an amine. In the context of thiazole-2,4-diamines, this reaction can be employed to introduce aryl or heteroaryl substituents at the N2 or N4 positions. For example, a 2-halo-4-aminothiazole derivative could be coupled with a primary or secondary amine under Buchwald-Hartwig conditions to afford the corresponding 2,4-diaminothiazole. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. researchgate.net

The Chan-Lam coupling offers a complementary, copper-catalyzed approach for the formation of C-N bonds. researchgate.netorganic-chemistry.orgrsc.org This reaction typically utilizes boronic acids as the coupling partners and can often be performed under milder conditions than the Buchwald-Hartwig amination, sometimes even in the presence of air and at room temperature. organic-chemistry.org The Chan-Lam coupling is well-suited for the N-arylation of a wide range of nitrogen-containing heterocycles. For the synthesis of this compound derivatives, this reaction could be used to introduce aryl groups onto the amino functionalities of the thiazole core. For instance, a 2-(methylamino)-4-aminothiazole could be reacted with an arylboronic acid in the presence of a copper catalyst to yield the corresponding N4-aryl derivative. A study on the copper-mediated N-arylation of methyl 2-aminothiophene-3-carboxylate demonstrates the feasibility of this approach on a similar heterocyclic scaffold. nih.gov

A comparison of these two powerful coupling reactions is presented in the table below:

| Reaction | Catalyst | Coupling Partners | Key Features |

| Buchwald-Hartwig Amination | Palladium | Aryl/heteroaryl halides and amines | Broad substrate scope, high functional group tolerance. adichemistry.comresearchgate.net |

| Chan-Lam Coupling | Copper | Boronic acids and amines/alcohols | Milder reaction conditions, often tolerant of air and moisture. organic-chemistry.orgrsc.org |

Advanced Transformation Reactions (e.g., Hydride Reductions, Mannich, Petasis, Ugi, Vilsmeier Reagent Applications)

A variety of advanced transformation reactions can be employed to synthesize and functionalize the thiazole-2,4-diamine scaffold, offering access to a wide range of derivatives with diverse substitution patterns.

Hydride Reductions: Hydride reducing agents are commonly used to reduce various functional groups. youtube.com In the synthesis of thiazole-2,4-diamine derivatives, hydride reductions can be used, for example, to reduce a nitro group to an amino group. This is a common strategy for introducing an amino substituent onto an aromatic or heteroaromatic ring.

Mannich Reaction: The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.govresearchgate.netoarjbp.comnih.gov This reaction is a powerful tool for C-C bond formation and the introduction of an aminomethyl group. For thiazole-2,4-diamines, the Mannich reaction can be used to introduce substituents at the C5 position of the thiazole ring, provided it is unsubstituted.

Petasis Reaction: The Petasis reaction, or borono-Mannich reaction, is a multicomponent reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. organic-chemistry.orgnih.govwikipedia.orgnih.govmdpi.comorganic-chemistry.org This reaction provides a versatile method for the synthesis of substituted amines. In the context of thiazole-2,4-diamines, the Petasis reaction could be used to functionalize the amino groups. For example, a 2,4-diaminothiazole could act as the amine component, reacting with an aldehyde and a boronic acid to introduce a substituted alkyl or aryl group at one of the nitrogen atoms. This reaction is known to tolerate a wide range of functional groups, making it a valuable tool for creating diverse libraries of compounds. wikipedia.org

Ugi Reaction: The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.netnih.govresearchgate.net This powerful reaction allows for the rapid assembly of complex molecules from simple starting materials. While direct synthesis of the thiazole-2,4-diamine core via a classical Ugi reaction is not straightforward, post-condensation modifications of Ugi products can lead to the formation of various heterocyclic systems. It is conceivable that a suitably functionalized Ugi product could be cyclized to form a thiazole ring.

Vilsmeier Reagent Applications: The Vilsmeier-Haack reaction utilizes the Vilsmeier reagent (a chloroiminium salt, typically formed from DMF and POCl₃) to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings. rsc.orgresearchgate.netyoutube.commychemblog.comijpcbs.com 2-Aminothiazole derivatives are known to undergo Vilsmeier-Haack formylation, typically at the C5 position. rsc.orgresearchgate.net This reaction provides a convenient method for introducing a reactive handle onto the thiazole-2,4-diamine scaffold, which can then be further elaborated into a variety of other functional groups. Studies have shown that the substitution pattern on the 2-amino group can influence the outcome of the reaction. rsc.orgresearchgate.net

The following table summarizes these advanced transformation reactions and their potential applications in the synthesis of thiazole-2,4-diamine derivatives:

| Reaction | Description | Potential Application on Thiazole-2,4-diamine Scaffold |

| Hydride Reduction | Reduction of functional groups (e.g., nitro to amino). | Introduction of amino groups. |

| Mannich Reaction | Three-component condensation to form β-amino carbonyl compounds. nih.govresearchgate.netoarjbp.comnih.gov | Functionalization at the C5 position. |

| Petasis Reaction | Three-component reaction to form substituted amines. organic-chemistry.orgnih.govwikipedia.orgnih.govmdpi.comorganic-chemistry.org | Functionalization of the N2 or N4 amino groups. |

| Ugi Reaction | Four-component reaction to form α-acylamino amides. researchgate.netnih.govresearchgate.net | Potential for scaffold construction via post-condensation modifications. |

| Vilsmeier-Haack Reaction | Formylation of electron-rich rings. rsc.orgresearchgate.netyoutube.commychemblog.comijpcbs.com | Introduction of a formyl group at the C5 position. |

Directed Functionalization of the Thiazole-2,4-diamine Scaffold

The ability to selectively functionalize specific positions on the thiazole-2,4-diamine scaffold is crucial for structure-activity relationship (SAR) studies. Directed functionalization strategies, such as C-H activation and selective N-functionalization, are key to achieving this goal.

Directed C-H Functionalization: The direct functionalization of C-H bonds is a highly attractive strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. nih.gov For the thiazole-2,4-diamine scaffold, directed C-H functionalization could potentially be used to introduce substituents at the C5 position. This would likely be directed by one of the amino groups on the ring. While this specific application has not been widely reported, the field of C-H activation is rapidly advancing, and it is likely that methods applicable to this scaffold will be developed in the future.

Selective N-Functionalization: With two distinct amino groups (N2 and N4), the selective functionalization of this compound presents a synthetic challenge. Achieving selectivity often relies on the differential reactivity of the two nitrogen atoms. The N2-amino group, being part of an amidine-like system, is generally less nucleophilic than the N4-amino group. This difference in reactivity can be exploited to achieve selective functionalization. For example, under carefully controlled conditions, acylation or alkylation might be directed preferentially to the more nucleophilic N4 position. nih.gov The use of protecting groups is another common strategy to achieve selective functionalization. One of the amino groups can be protected, allowing the other to be functionalized, followed by deprotection.

The table below outlines potential strategies for the directed functionalization of the thiazole-2,4-diamine scaffold:

| Functionalization Strategy | Target Position | Approach |

| Directed C-H Functionalization | C5 | Use of a directing group (e.g., one of the amino groups) to activate the C5-H bond for reaction with a coupling partner. |

| Selective N-Acylation/Alkylation | N2 or N4 | Exploiting the differential nucleophilicity of the two amino groups or employing protecting group strategies. nih.gov |

Chemical Reactivity and Mechanistic Investigations of N2 Methylthiazole 2,4 Diamine Systems

Aromaticity and Electronic Characteristics Influencing Thiazole (B1198619) Reactivity

The thiazole ring is an aromatic heterocycle, a characteristic that imparts significant stability. This aromaticity arises from the delocalization of six π-electrons within the planar five-membered ring, fulfilling Hückel's rule. In the unsubstituted thiazole molecule, the nitrogen atom at position 3 (N3) acts as an electron-withdrawing group, reducing the electron density at the adjacent carbon atoms, particularly at the C2 position. Conversely, the sulfur atom at position 1 can donate electrons, leading to a higher electron density at the C5 position. As a result, C5 is generally the most favorable site for electrophilic attack, while C2 is susceptible to nucleophilic attack or deprotonation by strong bases. ias.ac.inresearchgate.net

In N2-Methylthiazole-2,4-diamine, the presence of two powerful electron-donating amino groups drastically modifies this electronic landscape. The 2-(methylamino) and 4-amino groups engage in resonance with the thiazole ring, significantly increasing the electron density of the system. The ring nitrogen at N3 can act as an electron donor or a relay for electrons from the amino groups, which further enhances the electron density, particularly at the C5 position. ias.ac.in This makes the C5 carbon exceptionally susceptible to electrophilic substitution.

Studies comparing 5-substituted 2-aminothiazoles with their 2-N,N-dimethylamino counterparts confirm that these molecules exist in the aromatic amino form. rsc.org The primary center for protonation is the endocyclic nitrogen (N3), and a linear Hammett plot of pKa values against σ-meta substituent constants supports this finding. rsc.org The strong electron-donating nature of the amino groups in this compound therefore activates the ring, making it substantially more reactive towards electrophiles than the parent thiazole. ias.ac.in Cross-conjugation between a substituent at position 5 and the amino group at position 2 has been observed, particularly when the substituent is a nitro group. rsc.org

**3.2. Reaction Mechanisms at the Thiazole Ring System

The reactivity of the this compound system is a direct consequence of its electronic properties. The electron-rich nature of the ring dictates its behavior in electrophilic, nucleophilic, and oxidation reactions.

The high electron density at the C5 position of this compound makes it the primary target for electrophilic substitution. The activation by the two amino groups facilitates reactions that would require harsh conditions for unsubstituted thiazole. Various electrophilic reagents can react at this position, leading to a range of 5-substituted derivatives. mdpi.com

For instance, reactions such as bromination, acetylation, and diazo coupling readily occur at the C5 position of activated thiazoles. The reaction of 2-aminothiazole (B372263) derivatives with molecular bromine under acidic conditions leads to the corresponding 5-bromo derivatives. mdpi.com Similarly, acetylation can be performed on the exocyclic amino groups or, under certain conditions, on the ring. mdpi.com The reaction of 2-aminothiazole scaffolds with diazonium salts to form azo compounds at the C5 position is another key electrophilic substitution pathway. mdpi.com

| Reaction | Electrophile/Reagents | Typical Position of Substitution | Product Type |

|---|---|---|---|

| Bromination | Br2 in acidic medium | C5 | 5-Bromothiazole derivative |

| Acetylation | Acetic Anhydride | Exocyclic Amino Group / C5 | N-acetyl or C5-acetyl derivative |

| Diazo Coupling | ArN2+Cl- | C5 | 5-Arylazo-thiazole derivative |

While the thiazole ring in this compound is electron-rich and generally resistant to nucleophilic attack, specific sites can still undergo such reactions. The C2 position of the thiazole ring is inherently the most electron-deficient and can be attacked by nucleophiles, particularly if a good leaving group is present. ias.ac.in For example, 2-halothiazoles readily undergo nucleophilic substitution. nih.gov The synthesis of 2-fluorothiazoles has been achieved through the nucleophilic displacement of bromo or chloro substituents at the C2 position using potassium fluoride. nih.gov

The exocyclic amino groups of this compound are themselves nucleophilic centers. The 4-amino group can react with various electrophiles. For example, 2-aminothiazoles can be reacted with reagents like chloroacetyl chloride or phenyl isothiocyanate at the exocyclic nitrogen. mdpi.com These reactions form the basis for the synthesis of a wide array of derivatives with diverse functionalities. mdpi.comekb.eg

| Reaction Type | Nucleophile | Substrate/Position | Product Type | Notes |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | F- (from KF) | 2-Halothiazole (C2) | 2-Fluorothiazole | Displaces a halogen leaving group. nih.gov |

| Acylation of Amino Group | 2-Aminothiazole (exocyclic N) | Acid Chlorides (e.g., C6H5COCl) | N-Acyl-2-aminothiazole | The amino group acts as the nucleophile. mdpi.com |

| Thiourea (B124793) Formation | 2-Aminothiazole (exocyclic N) | Isothiocyanates (e.g., PhNCS) | N-Aryl-N'-(thiazol-2-yl)thiourea | Nucleophilic addition to the isothiocyanate. mdpi.com |

The thiazole ring is generally stable towards oxidizing agents. However, the heteroatoms provide sites for potential oxidation. The ring nitrogen can be oxidized to an N-oxide, and the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, though this often disrupts the ring's aromaticity. Strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the thiazole ring.

The presence of electron-donating amino groups in this compound can increase the susceptibility of the ring to oxidative processes. The amino groups themselves can also be sites of oxidation. Specific outcomes depend heavily on the nature of the oxidizing agent and the reaction conditions. For instance, the conversion of thiazoline (B8809763) precursors to thiazoles is a key synthetic oxidation step, often achieved with reagents like manganese dioxide (MnO₂).

Tautomerism and Conformational Dynamics of this compound and Analogues

Tautomerism is a critical aspect of the chemistry of aminothiazoles, as these compounds can exist in equilibrium between different structural isomers.

For 2-aminothiazole derivatives, the most significant tautomeric relationship is the amino-imino equilibrium. The compound can exist as an aromatic amino tautomer or a non-aromatic imino tautomer, where a proton has migrated from the exocyclic amino group to the endocyclic ring nitrogen.

Figure 1: General representation of amino-imino tautomerism in a 2-aminothiazole system.

Figure 1: General representation of amino-imino tautomerism in a 2-aminothiazole system.In the case of this compound, several tautomeric forms are possible. However, the N-methylation at the 2-position amino group prevents proton migration from that specific nitrogen. Tautomerism can still occur involving the 4-amino group and the ring nitrogens.

Extensive research, employing both theoretical and experimental methods, has been conducted to determine the predominant tautomeric form of aminothiazoles.

Theoretical Studies : Quantum chemical calculations, including Density Functional Theory (DFT) and MP2 methods, have been used to investigate the amino-imino tautomerism of mono- and diaminothiazoles. These studies consistently predict that the amino forms are energetically more stable and thus predominate in both the gas phase and in various solvents. researchgate.net The tautomeric process to the imino form is generally calculated to be endothermic. researchgate.net

Experimental Studies : Spectroscopic investigations corroborate the theoretical findings. Techniques such as Raman, Surface-Enhanced Raman Scattering (SERS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy have been applied. researchgate.netbeilstein-journals.org Comparison of experimental Raman spectra with calculated spectra for both potential tautomers of 2-aminothiazole indicates that the amino tautomer is the main form in solution. researchgate.net Concentration-dependent SERS studies have also shown that the tautomeric equilibrium shifts toward the more stable amino form upon dilution. researchgate.net

For this compound, based on the strong evidence from analogues, the diamino form is expected to be the overwhelmingly predominant tautomer under normal conditions.

| Method | Key Finding | Reference Compound(s) |

|---|---|---|

| DFT/MP2 Calculations | Amino forms are energetically favored in gas and solution phases over imino forms. researchgate.net | Mono- and diaminothiazoles |

| Raman Spectroscopy | Experimental spectra in solution match calculated spectra for the amino tautomer. researchgate.net | 2-Aminothiazole |

| SERS | Equilibrium shifts towards the amino tautomer at lower concentrations. researchgate.net | 2-Aminothiazole |

| NMR Spectroscopy | Analysis of chemical shifts is consistent with the aromatic amino structure. beilstein-journals.org | NH-benzimidazoles (analogous systems) |

Influence of Substituents on Tautomeric Equilibrium

The tautomeric equilibrium between the amino and imino forms of thiazole-2,4-diamine (B2776682) systems is a critical aspect of their chemical behavior. This equilibrium can be significantly influenced by the nature and position of substituents on the thiazole ring and the exocyclic nitrogen atoms. Theoretical studies, including those employing B3LYP and MP2 levels of theory, have shown that for aminothiazoles in general, the amino form tends to be more stable than the imino form in both the gas phase and in solution researchgate.net. However, the relative stability and the position of the equilibrium are sensitive to electronic effects imparted by various substituents.

Electron-donating groups, such as a methyl group (-CH3), when positioned at the C4 or C5 position of the thiazole ring, have been observed to increase the proportion of the imino tautomer. Conversely, electron-withdrawing groups attached to the exocyclic nitrogen atom can enhance the acidity of the exocyclic -NH group. This increased acidity facilitates the transfer of a proton to the endocyclic nitrogen atom, thereby favoring the imino form researchgate.net. For instance, a strongly electron-withdrawing group like a tosyl substituent on the exocyclic nitrogen can lead to the imino form being the predominant species researchgate.net.

| Substituent Position | Substituent Type | Effect on Tautomeric Equilibrium | Predominant Form (General Trend) |

|---|---|---|---|

| C4/C5 | Electron-Donating (e.g., -CH3) | Increases the proportion of the imino form | Amino form still generally predominates, but imino population increases |

| Exocyclic Nitrogen (N2 or N4) | Electron-Withdrawing (e.g., -SO2R) | Facilitates proton transfer to the ring nitrogen | Shifts equilibrium towards the imino form |

| Exocyclic Nitrogen (N2 or N4) | Electron-Donating (e.g., -CH3) | Increases electron density on the exocyclic nitrogen | Favors the amino form |

Conformational Analysis and Carbon-Nitrogen Bond Rotations in Thiazole-Derived Imines

The imino tautomer of this compound and its derivatives can exhibit interesting conformational properties, particularly concerning the rotation around the exocyclic carbon-nitrogen (C=N) double bond and the single C-N bonds. The rotation around the C=N bond is generally highly restricted due to its double bond character, leading to the possibility of E/Z isomerism. However, the rotation around the single bonds connecting the amino groups to the thiazole ring is a more dynamic process.

For the imino form, the rotation around the C2-N and C4-N single bonds can be influenced by steric hindrance from neighboring substituents and by electronic effects that may impart some double bond character to these bonds through resonance. Theoretical calculations on related imine derivatives have been used to determine the energy barriers for rotation around the C-N bond. These barriers are influenced by the nature of the substituents on both the carbon and nitrogen atoms.

In the case of thiazole-derived imines, the transition states for these rotational processes are thought to involve a pure nitrogen inversion mechanism in most cases, although some rotational character can be present, especially in azine derivatives semanticscholar.orgcore.ac.ukresearchgate.net. The energy barriers for C-N bond rotation in imines can be significant, and this has been studied in various systems. For example, in thiamin (a biologically important thiazole derivative), cleavage of a C-N bond is a key step in its degradation, and the rate of this process is influenced by substituents on an attached phenyl ring nih.gov. While this is a bond cleavage rather than a simple rotation, it highlights the importance of substituent effects on the dynamics of C-N bonds in thiazole systems.

| Bond | Type of Motion | Influencing Factors | Typical Energy Barrier (General Imines) |

|---|---|---|---|

| Exocyclic C=N | Rotation (E/Z isomerization) | High due to double bond character | High |

| C2-N (amino form) | Rotation | Steric hindrance, resonance | Relatively low |

| C4-N (amino form) | Rotation | Steric hindrance, resonance | Relatively low |

| C-N (imine form) | Inversion/Rotation | Substituents on C and N | Variable, can be significant |

Photochemical Behavior of Thiazole-2,4-diamine Derivatives

The photochemical behavior of thiazole derivatives has been a subject of interest, with studies revealing a variety of potential reaction pathways upon UV irradiation. For thiazole itself, UV-induced photoreactions in low-temperature matrices can lead to ring-opening through cleavage of the S1-C2 bond, initially forming isocyanoethenethiol or 2-isocyanothiirane, which can then undergo further transformations nih.gov.

In the context of substituted aminothiazoles, the photochemical reactions can be more complex and are influenced by the nature of the substituents. Studies on 2-aminothiazole derivatives with an allomaltol substituent have shown two possible photoprocesses depending on the molecular structure: a 6π-electrocyclization of a 1,3,5-hexatriene (B1211904) system or an Excited-State Intramolecular Proton Transfer (ESIPT)-induced contraction of a pyranone ring rsc.org.

For this compound and its derivatives, it is plausible that similar photochemical pathways could be initiated upon UV irradiation. The presence of amino groups with available lone pairs of electrons could influence the excited-state reactivity. Potential photochemical transformations could include:

Ring Opening: Similar to thiazole, cleavage of the bonds within the thiazole ring could occur, leading to various acyclic products.

Electrocyclization: If appropriate unsaturated substituents are present, pericyclic reactions like electrocyclization could be a viable pathway.

Proton Transfer: The presence of acidic protons on the amino groups and basic nitrogen atoms in the ring could facilitate excited-state proton transfer processes.

The specific photochemical behavior of this compound would require dedicated experimental and computational studies to fully elucidate the operative mechanisms and identify the resulting photoproducts.

| Photochemical Process | Description | Potential Outcome for Thiazole-2,4-diamine Derivatives |

|---|---|---|

| Ring Opening | Cleavage of bonds within the thiazole ring. | Formation of acyclic nitrile and thiol derivatives. |

| 6π-Electrocyclization | Photochemically induced cyclization of a conjugated system. | Formation of fused ring systems, dependent on substituents. |

| ESIPT | Proton transfer from a donor to an acceptor within the same molecule in the excited state. | Formation of transient tautomeric species with different electronic properties. |

Interactions with Metal Centers and Complex Formation

The thiazole ring, with its nitrogen and sulfur heteroatoms, provides multiple potential coordination sites for metal ions. Thiazole and its derivatives are known to act as versatile ligands in coordination chemistry, forming stable complexes with a variety of transition metals researchgate.netresearchgate.net. The amino groups in thiazole-2,4-diamine systems provide additional donor sites, allowing these molecules to act as bidentate or even polydentate ligands.

The coordination chemistry of 2-aminothiazole derivatives has been explored with several divalent metal ions, including Ni(II), Co(II), and Cu(II). In these complexes, the ligand can coordinate to the metal center through the endocyclic nitrogen atom of the thiazole ring and the exocyclic amino group, forming a stable five-membered chelate ring. The specific coordination mode and the resulting geometry of the metal complex are influenced by the nature of the metal ion, the other ligands present, and the reaction conditions.

For instance, Schiff base ligands derived from 2-aminothiazoles have been shown to form complexes with various transition metals, and their structures have been investigated using spectroscopic techniques researchgate.net. The formation of metal complexes can significantly alter the electronic and steric properties of the thiazole-2,4-diamine ligand. These interactions are crucial in the context of developing new catalysts, materials with interesting electronic or magnetic properties, and metallodrugs.

| Metal Ion | Typical Coordination Geometry | Potential Ligating Atoms in this compound | Resulting Complex Type |

|---|---|---|---|

| Cu(II) | Square Planar, Octahedral | Endocyclic N, Exocyclic N (amino) | Chelate complexes |

| Ni(II) | Square Planar, Octahedral | Endocyclic N, Exocyclic N (amino) | Chelate complexes |

| Co(II) | Tetrahedral, Octahedral | Endocyclic N, Exocyclic N (amino) | Chelate complexes |

| Zn(II) | Tetrahedral | Endocyclic N, Exocyclic N (amino) | Chelate complexes |

Computational and Theoretical Chemistry Studies of N2 Methylthiazole 2,4 Diamine Systems

Molecular Modeling and Docking Simulations for Interaction Studies

Molecular modeling and docking simulations are fundamental computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the interaction between a ligand, such as a derivative of N2-Methylthiazole-2,4-diamine, and its biological target, typically a protein or enzyme.

In studies of related thiazole-containing compounds, molecular docking has been effectively used to explore the binding mechanisms with various protein kinases, such as cyclin-dependent kinases (CDKs) and the lymphocyte-specific protein tyrosine kinase p56(lck). nih.govnih.govbiointerfaceresearch.com For instance, in the investigation of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potential CDK2/4/6 inhibitors, docking simulations were employed to predict how these molecules fit into the ATP-binding site of the kinases. nih.govnih.gov The initial conformations for these simulations are often determined by minimizing the structural energy of the ligand using computational algorithms like the Powell gradient algorithm with a Tripos force field. nih.govnih.gov

These simulations provide detailed insights into the specific interactions that stabilize the ligand-protein complex. Key interactions often identified include:

Hydrogen Bonds: Formation of hydrogen bonds between the ligand and key amino acid residues in the active site of the protein.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups on the ligand and the protein.

By analyzing these interactions, researchers can understand the structural basis for a compound's activity and identify key pharmacophoric features necessary for binding. For example, docking studies on benzothiazole-based p56lck inhibitors helped to understand the binding patterns within the kinase's hinge region and allosteric sites. biointerfaceresearch.com This structure-based drug design approach allows for the rational design of new, more potent, and selective inhibitors. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities. mdpi.com

For thiazole-based compounds, QSAR studies have been instrumental in identifying the key molecular features that govern their inhibitory activities against enzymes like p56(Lck) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov The process typically involves:

Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) is gathered.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using software like DRAGON or Gaussian. nih.govnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (cross-validation) and external validation techniques to ensure its reliability. nih.gov

In a study on 2-aminothiazole (B372263) based Lck inhibitors, a genetic algorithm was used to select the most relevant descriptors from a larger pool, leading to a final predictive QSAR model. nih.gov Similarly, for 2-aminothiazol-4(5h)-one derivatives, an ANN-based model was developed that showed high accuracy, with a determination coefficient (R²) of 0.9482. nih.gov Such models help in predicting the activity of newly designed compounds in silico, thereby prioritizing the synthesis and biological testing of the most promising candidates. mdpi.comnih.gov

| Model System | Statistical Method | R² (Determination Coefficient) | Q² (Cross-validated R²) | R²pred (External Validation) | Reference |

|---|---|---|---|---|---|

| 2-aminothiazol-4(5h)-one derivatives (11β-HSD1 inhibitors) | Artificial Neural Network (ANN) | 0.9482 | 0.9944 | Not Reported | nih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives (CDK2 inhibitors) | 3D-QSAR | Not Reported | 0.714 | 0.764 | nih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives (CDK4 inhibitors) | 3D-QSAR | Not Reported | 0.815 | 0.681 | nih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives (CDK6 inhibitors) | 3D-QSAR | Not Reported | 0.757 | 0.674 | nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein flexibility, and the stability of interactions.

In the context of thiazole derivatives, MD simulations have been used to validate docking results and to understand the mechanism of action at a deeper level. nih.govnih.gov For example, all-atom MD simulations were performed on a 2,4-thiazolidinedione derivative to investigate its disruptive effect on the aggregation of tau protein oligomers. nih.gov These simulations revealed that the compound could induce significant conformational changes in the oligomer, reducing its ordered β-sheet structure. nih.gov

Key findings from MD simulations on thiazole-related systems include:

Binding Stability: Confirming that the ligand remains stably bound in the active site of the target protein throughout the simulation.

Interaction Dynamics: Identifying which specific interactions (e.g., hydrogen bonds, hydrophobic contacts) are most persistent and crucial for binding.

Conformational Changes: Observing how the protein and ligand adapt their conformations to achieve an optimal fit.

Binding Free Energy Calculations: Estimating the strength of the interaction, which can help in ranking different potential inhibitors.

For CDK inhibitors, MD simulations and binding free energy analysis helped to validate the docking poses and confirmed that polar interactions, particularly electrostatic interactions with key lysine and aspartate residues, were critical for the bioactivity of the inhibitors. nih.gov

Investigation of Noncovalent Interactions in Thiazole-Containing Systems

Noncovalent interactions are the dominant forces in supramolecular chemistry and are crucial for understanding molecular recognition, crystal engineering, and biological system organization. mdpi.com In thiazole-containing systems, a variety of noncovalent interactions play a significant role in determining their conformation and how they interact with their environment.

Computational studies, often supported by experimental techniques like microwave spectroscopy, have elucidated the nature of these interactions. nih.govncl.ac.uk These interactions include:

Hydrogen Bonding: The nitrogen atom of the thiazole ring is a common hydrogen bond acceptor. For example, in complexes with water, a primary hydrogen bond forms between the thiazole nitrogen and a hydrogen atom of water. nih.gov

π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions with other aromatic systems, such as other thiazole rings or the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. mdpi.com

Other Interactions: Studies have also identified other stabilizing forces, such as dipole-dipole interactions between the amide N-H group and the thiazole nitrogen atom in certain derivatives. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) and analyses such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO), and Noncovalent Interaction (NCI) index analysis are employed to characterize and quantify these weak interactions. mdpi.comresearchgate.net For instance, NBO analysis has been used to identify weak stabilizing interactions between oxygen and sulfur atoms in some N-(Thiazol-2-yl) benzamide (B126) structures. researchgate.net Understanding this complex network of noncovalent forces is essential for predicting molecular geometry and designing molecules with specific self-assembly properties or binding affinities. mdpi.comnih.gov

Applications in Organic Synthesis and Material Science of Thiazole 2,4 Diamine Derivatives

Derivatives of thiazole-2,4-diamine (B2776682), including N2-Methylthiazole-2,4-diamine, are recognized for their significant utility in both synthetic organic chemistry and the development of advanced materials. The unique arrangement of functional groups within this heterocyclic scaffold—a five-membered aromatic ring containing both sulfur and nitrogen atoms, and two reactive amine groups—provides a versatile platform for constructing a wide array of complex molecules and functional materials.

Medicinal Chemistry Research on N2 Methylthiazole 2,4 Diamine Analogues

Structure-Activity Relationship (SAR) Studies of Thiazole-2,4-diamine (B2776682) Derivatives

The biological activity of thiazole-2,4-diamine derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological activity, have been instrumental in optimizing the therapeutic potential of these compounds.

The arrangement of substituents on the thiazole-2,4-diamine core plays a critical role in determining the biological efficacy of these molecules. Research into 2,4-diaminothiazoles as inhibitors of Cyclin-Dependent Kinase 5 (Cdk5)/p25, a target for neurodegenerative diseases, has revealed key SAR insights. nih.gov Increased inhibitory activity was achieved by introducing pyridine (B92270) rings on the 2-amino group and adding substituents to the phenyl ketone moiety. nih.gov

The nature and position of substituents on attached phenyl rings are also crucial. For instance, in a series of 2-amino-4-(2-pyridyl) thiazole (B1198619) derivatives, optimal antimycobacterial activity was observed with a substituted phenyl ring at the 2-amino position linked via an amide bond. zobio.com The antiplasmodial activity of these compounds was enhanced by hydrophobic, electron-withdrawing groups on the phenyl ring. zobio.com

The following table summarizes the effects of various substituents on the activity of thiazole-2,4-diamine analogues against different targets.

| Scaffold | Target | Favorable Substituents | Unfavorable Substituents |

| 2,4-Diaminothiazole | Cdk5/p25 | Pyridine on 2-amino group; Substituents on phenyl ketone | --- |

| 2-Amino-4-(2-pyridyl)thiazole | M. tuberculosis | Substituted phenyl with amide linker at 2-amino position | --- |

| 2-Amino-4-(2-pyridyl)thiazole | P. falciparum | Hydrophobic, electron-withdrawing groups on phenyl ring | --- |

| N-Aryl-2-aminothiazoles | CDKs | N-2-pyridyl group for pan-CDK inhibition | N-acyl groups for CDK2 selectivity |

This table is generated based on data for analogous 2-aminothiazole (B372263) and 2,4-diaminothiazole derivatives.

Molecular recognition between the thiazole-diamine ligand and its protein target is governed by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in the binding of N-aryl-2-aminothiazoles to CDK2, the solid-state structure reveals a binding mode similar to that of N-acyl analogues, highlighting the importance of the aminothiazole core in establishing key interactions within the kinase active site. doi.org

Microwave spectroscopy studies of 4-methylthiazole···H2O and 5-methylthiazole···H2O complexes have shed light on the non-covalent interactions involving the thiazole ring. nih.gov These studies revealed that each complex is stabilized by a primary hydrogen bond between the thiazole nitrogen and water, and a weaker, secondary interaction. nih.gov Such fundamental understanding of the interaction patterns of the thiazole core is crucial for designing molecules with improved binding affinity and selectivity.

Lead Generation and Optimization Strategies in Drug Discovery

The discovery and development of new drugs is a complex process. For N2-Methylthiazole-2,4-diamine analogues, various strategies have been employed to identify lead compounds and optimize their properties.

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to generate a more potent lead molecule.

Amide bonds are common in drug molecules but can be susceptible to metabolic degradation. Bioisosteres are chemical groups with similar physical or chemical properties that can be used to replace other chemical groups in a drug molecule to improve its pharmacokinetic or pharmacodynamic properties.

Several heterocyclic rings, including thiazoles, have been investigated as bioisosteres for the amide bond. The replacement of an amide with a bioisostere can lead to compounds with improved metabolic stability, permeability, and bioavailability. nih.govcambridgemedchemconsulting.com For example, a systematic evaluation of amide bioisosteres in a series of 2-aminothiazole-based compounds led to the discovery of potent thiazolylimidazolidinone inhibitors of stearoyl-CoA desaturase-1 (SCD1). researchgate.net

The synthesis of these bioisosteric replacements often requires strategic planning. For instance, the synthesis of 1,2,4-oxadiazoles, a common amide bioisostere, can be achieved through various synthetic routes, allowing for the introduction of diverse substituents. nih.gov The strategic incorporation of such bioisosteres in this compound analogues can be a valuable approach to optimize their drug-like properties.

Thiazole-Derived Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cell signaling and are attractive targets for cancer therapy and other diseases. The 2-aminothiazole scaffold has been identified as a novel kinase inhibitor template.

Derivatives of 2,4-diaminothiazole have shown significant potential as inhibitors of various cyclin-dependent kinases (CDKs). doi.orgnih.govnih.gov For example, a medicinal chemistry campaign based on a diaminothiazole scaffold led to the identification of a potent and selective CDK11 inhibitor. nih.gov Similarly, N-aryl-2-aminothiazoles have been developed as pan-inhibitors of CDKs, with some analogues exhibiting in vivo anticancer activity. doi.org

The development of the potent pan-Src kinase inhibitor Dasatinib, which features a 2-aminothiazole core, further underscores the importance of this scaffold in kinase inhibitor design. acs.org Structure-activity relationship studies on these inhibitors have provided valuable insights for the design of next-generation kinase inhibitors with improved potency and selectivity.

The following table presents examples of thiazole-derived kinase inhibitors and their targets.

| Compound Class | Kinase Target(s) | Key Findings |

| 2,4-Diaminothiazoles | CDK11 | Identification of a selective tool compound for studying CDK11 biology. nih.gov |

| 2,4-Diaminothiazoles | Cdk5/p25 | SAR studies identified key structural features for potent inhibition. nih.gov |

| N-Aryl-2-aminothiazoles | CDK1, CDK2, CDK4 | N-2-pyridyl analogues showed pan-CDK inhibitory activity and in vivo efficacy. doi.org |

| 2-Aminothiazole derivatives | CDK2 | High-throughput screening identified potent inhibitors with broad antiproliferative activity. nih.govresearchwithrutgers.com |

| 2-Aminothiazole derivative (Dasatinib) | Pan-Src family kinases | A potent inhibitor with clinical applications in cancer therapy. acs.org |

This table is generated based on data for analogous 2-aminothiazole and 2,4-diaminothiazole derivatives.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK9)

Cyclin-dependent kinases (CDKs) are serine/threonine protein kinases that serve as crucial regulators of cell cycle progression and transcription. nih.gov Their deregulation is associated with various medical conditions, particularly cancer, making them significant targets in drug discovery. nih.govrsc.org The functionality of CDKs relies on their interaction with regulatory proteins called cyclins. nih.gov Specifically, CDK2, in complex with cyclin E, facilitates the G1-S phase transition, while the CDK2-cyclin A complex is essential for progression through the S-phase. nih.govnih.gov

The diaminothiazole scaffold has emerged as a promising starting point for the development of potent CDK inhibitors. nih.gov A notable example began with the discovery of 2-(allylamino)-4-aminothiazol-5-yl(phenyl)methanone as a weak inhibitor of the human CDK2-cyclin A2 complex (IC50 = 15 µM) through high-throughput screening. nih.gov Utilizing structure-based design, guided by numerous co-crystal structures with CDK2, this initial hit was optimized into a series of highly potent diaminothiazole inhibitors of CDK2, with IC50 values in the low nanomolar range (0.0009–0.0015 µM). nih.gov

Profiling of these optimized compounds revealed high selectivity for CDKs, particularly showing a preference for CDK2 and the related CDK5 over other kinases like CDK9, CDK1, CDK4, and CDK6. nih.gov Further structure-activity relationship (SAR) studies on 2,4-diaminothiazole inhibitors of Cdk5/p25, a key therapeutic target in neurodegenerative diseases, demonstrated that inhibitory activity could be enhanced by incorporating pyridine groups on the 2-amino position and adding substituents to the phenyl ketone moiety. nih.gov

Research into related N-aryl-2-aminothiazoles also identified compounds with pan-CDK inhibitory activity, targeting CDK1, CDK2, and CDK4. doi.org The binding mode of these inhibitors to the ATP-site of the kinase is similar to other aminothiazole analogues, involving hydrogen bonding interactions between the thiazolamine moiety and the hinge region of the enzyme. nih.govdoi.org These findings underscore the potential of the diaminothiazole scaffold for developing both potent and selective CDK inhibitors. nih.gov

| Compound | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Initial HTS Hit | CDK2 | 15 µM | nih.gov |

| Optimized Diaminothiazole 51 | CDK2 | 0.0009 µM | nih.gov |

| N-2-pyridyl analogue 7 | CDK1 | 0.030 µM | doi.org |

| N-2-pyridyl analogue 7 | CDK2 | 0.012 µM | doi.org |

| N-2-pyridyl analogue 7 | CDK4 | 0.025 µM | doi.org |

| Diaminothiazole 26 (LDN-193594) | Cdk5/p25 | Potent Inhibitor (IC50 not specified) | nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Inhibition (e.g., JNK, p38-γ MAPK)

The mitogen-activated protein kinase (MAPK) family, which includes c-Jun N-terminal kinases (JNKs) and p38 MAPKs, is integral to cellular signaling pathways that control proliferation, differentiation, and stress responses. nih.govnih.gov As such, these kinases are attractive therapeutic targets for a range of pathologies. nih.gov

Research has identified bi-thiazole-2,2'-diamines as a novel chemical scaffold for the development of MAPK inhibitors. nih.gov Through in silico screening of chemical databases, the compound 4'-methyl-N(2)-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine (JD123) was identified as an inhibitor of JNK1 activity. nih.gov Subsequent enzyme kinetic analyses, molecular docking, and NMR experiments confirmed that this inhibition occurs through a mechanism that is both ATP- and substrate-competitive. nih.gov

Further characterization of JD123 revealed a specific inhibitory profile within the MAPK family. nih.gov The compound demonstrated ATP-competitive inhibition of p38-γ MAPK but did not inhibit other p38 isoforms (p38-α, p38-β, or p38-δ) or the extracellular signal-regulated kinases (ERK1, ERK2). nih.gov This selectivity highlights the potential of the thiazole diamine scaffold for creating isoform-specific MAPK inhibitors. nih.gov Additionally, other research has successfully utilized structure-based de novo design to create aminothiazole-based inhibitors of p38 MAPK with IC50 values ranging from 0.1 to 2 μM. nih.gov

Other Protein Kinase Targets (e.g., PKBβ/Aktβ)

The therapeutic potential of the this compound scaffold extends beyond CDKs and MAPKs. Broader screening of representative compounds has revealed activity against other important protein kinase targets, indicating that appropriately modified thiazole diamines can serve as a versatile platform for kinase inhibitor development. nih.gov

During the characterization of the bi-thiazole-diamine JNK inhibitor, JD123, a broad panel of kinases was screened to assess its selectivity. nih.gov This screening identified additional targets, including protein kinase Bβ (PKBβ/Aktβ). nih.gov The inhibition of PKBβ/Aktβ, a key component of cellular signaling pathways involved in cell survival and proliferation, suggests that the thiazole diamine structure is a viable scaffold for developing inhibitors against kinases in different branches of the human kinome. nih.gov This finding opens avenues for further chemical modification to optimize potency and selectivity for these other kinase targets. nih.gov

Antimicrobial Research with this compound Derivatives

Antibacterial Efficacy Studies of Thiazole-2,4-diamines

The thiazole ring is a core structure in many biologically active compounds, and its derivatives have been extensively studied for their antimicrobial properties. nih.govptfarm.plbiointerfaceresearch.comnih.gov The thiazole scaffold's amphiphilic nature may facilitate its penetration into bacterial cell membranes, contributing to its inhibitory activity. mdpi.com

Specific research into N,N'-diaryl-1,3-thiazole-2,4-diamines has confirmed their potential as antibacterial agents. nih.govptfarm.pl A series of these compounds were synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. nih.govptfarm.pl The bacterial strains used in these studies included Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govptfarm.pl The results indicated that the majority of the synthesized thiazole-2,4-diamine derivatives exhibited moderate to good antibacterial activity against the tested strains. nih.govptfarm.pl Other studies on different thiazole derivatives have also shown significant antibacterial effects, with some compounds demonstrating inhibitory activity against a wide range of pathogens, including Bacillus subtilis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. biointerfaceresearch.comgoums.ac.ir

| Bacterial Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | N,N'-diaryl-1,3-thiazole-2,4-diamines | Moderate to good activity | nih.govptfarm.pl |

| Escherichia coli (Gram-negative) | N,N'-diaryl-1,3-thiazole-2,4-diamines | Moderate to good activity | nih.govptfarm.pl |

Antifungal Efficacy Studies of Thiazole-2,4-diamines

Thiazole-containing compounds, including derivatives of thiazole-2,4-diamine, have demonstrated significant potential as antifungal agents. nih.govptfarm.pl The thiazole nucleus is present in established antifungal drugs, and ongoing research seeks to develop new derivatives with improved efficacy. ptfarm.pl

In a study focused on N,N'-diaryl-1,3-thiazole-2,4-diamines, the synthesized compounds were tested against the fungal strains Monascus purpurea and Penicillium citrinum. nih.govptfarm.pl The findings revealed that most of the compounds possessed moderate to good antifungal activity. nih.govptfarm.pl Further research on other thiazole derivatives has shown potent efficacy against clinically relevant fungal pathogens, particularly Candida albicans. nih.govmdpi.commdpi.com For example, a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong antifungal effects against clinical C. albicans isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov Similarly, novel 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives showed promising activity against C. albicans, with MIC values as low as 3.9 µg/mL, which was superior to the reference drug fluconazole. mdpi.com These studies confirm that the thiazole-2,4-diamine scaffold and its bioisosteres are valuable for the development of new antifungal agents. mdpi.com

| Fungal Strain | Compound Type | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Monascus purpurea | N,N'-diaryl-1,3-thiazole-2,4-diamines | Moderate to good activity | nih.govptfarm.pl |

| Penicillium citrinum | N,N'-diaryl-1,3-thiazole-2,4-diamines | Moderate to good activity | nih.govptfarm.pl |

| Candida albicans (clinical isolates) | (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | 0.008–7.81 µg/mL | nih.gov |

| Candida albicans ATCC 10231 | 2-hydrazinyl-4-phenyl-1,3-thiazole (Compound 7e) | 3.9 µg/mL | mdpi.com |

Antimalarial Activity of Thiazole-Containing Analogues

The rise of drug-resistant strains of Plasmodium parasites necessitates the urgent development of new antimalarial drugs. daneshyari.com Thiazole-containing heterocycles represent an important class of compounds being investigated for this purpose. nih.govresearchgate.netnanobioletters.com

A number of studies have focused on the design, synthesis, and evaluation of thiazole derivatives for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. daneshyari.comnanobioletters.comresearchgate.net Structure-activity relationship (SAR) studies have been conducted on various series of thiazole analogues. daneshyari.com These investigations found that modifications of substituents, such as the N-aryl amide group linked to the thiazole ring, are highly significant for in vitro antimalarial potency. daneshyari.com For instance, certain phthalimido-thiazoles have demonstrated high potency, with IC50 values as low as 1.2 µM against P. falciparum. researchgate.net Other research on thiazole hydrazine (B178648) derivatives also showed moderate to good antimalarial activity, with one compound exhibiting a promising IC50 value close to that of the standard drug quinine. nanobioletters.com These findings confirm that the thiazole scaffold is a valuable starting point for the development of novel antimalarial agents. daneshyari.comnih.gov

| Compound Series | Reported Activity (IC50) | Reference |

|---|---|---|

| Phthalimido-thiazole 4l | 1.2 µM | researchgate.net |

| Phthalimido-thiazole 4m | 1.7 µM | researchgate.net |

| Thiazole hydrazine 4c | Promising activity, close to standard quinine | nanobioletters.com |

| Thiazole-1,3,5-triazines | 10.03 to 54.58 µg/ml (sensitive strain) | researchgate.net |

| Thiazole-1,3,5-triazines | 11.29 to 40.92 µg/ml (resistant strain) | researchgate.net |

Modulation of Other Biological Targets (e.g., Adenosine (B11128) Receptors)

While the primary focus of medicinal chemistry research on this compound analogues has been on specific targets, related heterocyclic scaffolds have been investigated for their modulatory effects on other significant biological targets, including adenosine receptors. Research into structurally similar thiazole and thiadiazole derivatives has revealed their potential as antagonists for these receptors.

One line of investigation focused on a series of N-[4-(2-pyridyl)thiazol-2-yl]benzamides, which demonstrated affinities for adenosine receptors in the micromolar range. A notable finding from this series was the retained adenosine receptor affinity when a cyclopentanamide was substituted for the benzamide (B126) group. A second series of compounds, the thiadiazolobenzamides, yielded more potent and selective adenosine receptor antagonists. Specifically, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437) emerged as a potent antagonist for the adenosine A1 receptor, with a Ki value of 7 nM. Another compound, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417), showed selectivity for the adenosine A3 receptor with a Ki value of 82 nM. nih.gov

The structure-activity relationship (SAR) studies for these thiadiazolobenzamide analogues highlighted the importance of the substituent at the para-position of the benzamide ring for binding to both A1 and A3 adenosine receptors, indicating a steric limitation in this region. The electronic properties of the 4-substituents were also found to be a significant factor for affinity at the adenosine A3 receptor. nih.gov

Further research on 2,3,5-substituted nih.govnih.gov-thiadiazole analogues of SCH-202676 identified these compounds as potential allosteric modulators of adenosine receptors. These compounds were found to displace the binding of the radiolabeled agonist [3H]CCPA to human A1 adenosine receptors. nih.gov However, further investigation revealed a complex interaction mechanism, suggesting that these thiadiazoles may act as sulfhydryl modifying agents on cysteine residues in cell membrane preparations rather than true allosteric modulators. nih.gov

The following table summarizes the binding affinities of selected thiazole and thiadiazole analogues for adenosine receptors.

| Compound ID | Structure | Receptor Subtype | Ki (nM) |

| LUF5437 | N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide | Adenosine A1 | 7 |

| LUF5417 | N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide | Adenosine A3 | 82 |

Future Research Directions and Unexplored Avenues for N2 Methylthiazole 2,4 Diamine

Advanced Synthetic Approaches and Sustainable Chemical Synthesis

The traditional synthesis of 2-aminothiazoles, often based on the Hantzsch reaction, can suffer from drawbacks like harsh conditions, long reaction times, and the use of hazardous reagents. researchgate.netrsc.org Future research must focus on the development of more efficient, scalable, and environmentally benign synthetic routes for N2-Methylthiazole-2,4-diamine.

Advanced synthetic methodologies that could be adapted and optimized include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating.

One-Pot Multicomponent Reactions (MCRs): Designing a one-pot synthesis involving the core reactants would enhance efficiency by minimizing intermediate isolation steps, thereby saving time, solvents, and resources. neliti.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Catalysis: The exploration of novel catalysts is crucial. This includes heterogeneous catalysts for ease of separation and recyclability, and nanocatalysts which offer high surface area and reactivity. researchgate.netrsc.orgacs.org

A significant focus should be on Sustainable Chemical Synthesis . This involves the implementation of green chemistry principles, such as the use of safer solvents (e.g., water, polyethylene (B3416737) glycol (PEG), ionic liquids), and developing catalyst-free reaction conditions where possible. rsc.org The goal is to create synthetic pathways that are not only efficient but also economically viable and environmentally responsible.

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. | Optimization of reaction conditions (temperature, time, power). |

| One-Pot Multicomponent Reactions | Improved atom economy, reduced waste, simplified procedures. | Design of novel reaction pathways and catalyst systems. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of continuous flow protocols and reactor design. |